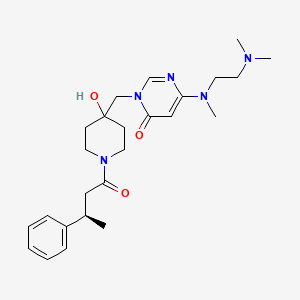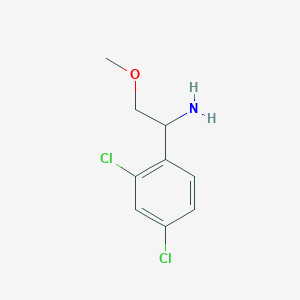
1-(2,4-Dichlorophenyl)-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a dichlorophenyl group attached to a methoxyethanamine moiety
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-2-methoxyethanamine typically involves the reaction of 2,4-dichlorophenylacetonitrile with methanol in the presence of a base, followed by reduction with a suitable reducing agent. Industrial production methods may involve continuous flow microreactor systems to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds under mild conditions.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2-methoxyethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalytic processes.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, leading to various biochemical effects. It may act on enzymes or receptors, altering their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-2-methoxyethanamine can be compared to other similar compounds such as:
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group but different functional groups and applications.
2,4-Dichlorophenylacetonitrile: A precursor in the synthesis of this compound.
2,4-Dichlorophenylhydrazine: Another compound with a dichlorophenyl group, used in different chemical reactions.
These comparisons highlight the unique properties and applications of this compound in various scientific domains.
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11Cl2NO/c1-13-5-9(12)7-3-2-6(10)4-8(7)11/h2-4,9H,5,12H2,1H3 |
InChI Key |
BGTRXQUJUNPYSD-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=C(C=C(C=C1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


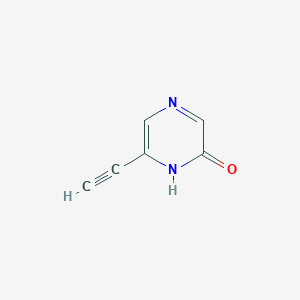
![1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15223881.png)
![1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)
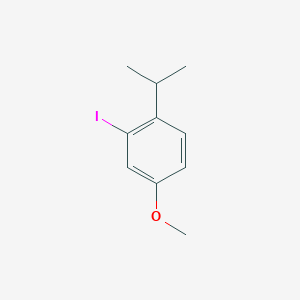
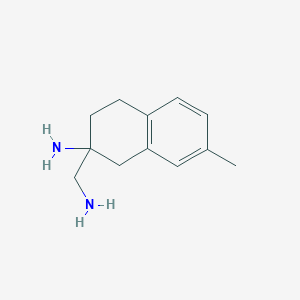
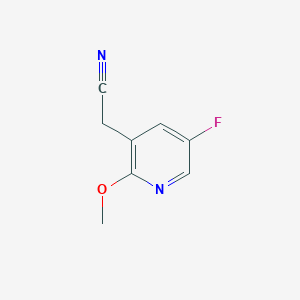
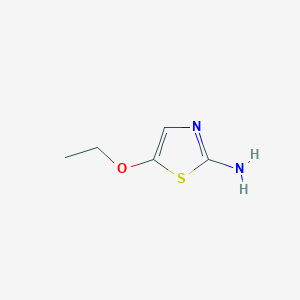
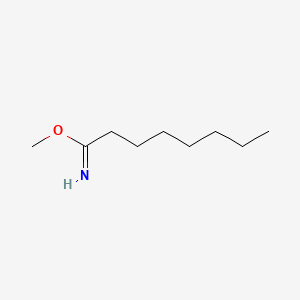
![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B15223909.png)


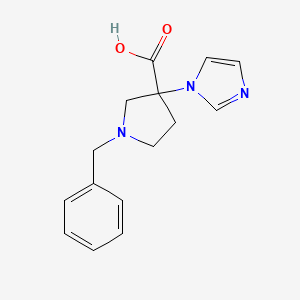
![Acetic acid, [(phenylmethyl)imino]-, ethyl ester](/img/structure/B15223944.png)
